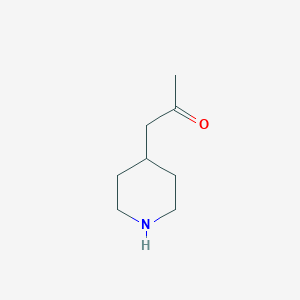

1-(Piperidin-4-yl)propan-2-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-piperidin-4-ylpropan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO/c1-7(10)6-8-2-4-9-5-3-8/h8-9H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKLPWBVOFQVJKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 1 Piperidin 4 Yl Propan 2 One

Established Synthetic Routes for 1-(Piperidin-4-yl)propan-2-one and its Precursors

The synthesis of this compound involves the construction of the core piperidine (B6355638) heterocycle and the subsequent or concurrent introduction of the propan-2-one side chain.

Strategies for Piperidine Ring Formation

The piperidine ring is a ubiquitous structural motif in pharmaceuticals and natural products. researchgate.netnih.gov Consequently, numerous synthetic methods for its construction have been developed. These strategies can be broadly categorized into the hydrogenation of pyridine (B92270) precursors and various intra- and intermolecular cyclization reactions.

Hydrogenation of Pyridine Derivatives : The most direct approach to the piperidine skeleton is the reduction of a corresponding pyridine derivative. This is a fundamental process in modern organic synthesis. nih.gov Catalytic hydrogenation using transition metals such as rhodium, palladium, platinum, or nickel is commonly employed. nih.govgoogle.com These reactions often require harsh conditions, including high temperatures and pressures. nih.gov However, recent advancements have led to methods that proceed under milder conditions, including the use of iridium-catalyzed asymmetric hydrogenation of pyridinium (B92312) salts to achieve stereoselectivity. nih.gov

Intramolecular Cyclization : This strategy involves the formation of the piperidine ring from a single acyclic molecule. nih.gov Key methods include:

Reductive Amination : Intramolecular reductive amination of amino-aldehydes or amino-ketones is a powerful tool for constructing the piperidine ring. beilstein-journals.org

Dieckmann Condensation : This involves the base-catalyzed intramolecular condensation of a diester to form a β-keto ester, which can then be hydrolyzed and decarboxylated to yield a cyclic ketone, a precursor to substituted piperidines. researchgate.net

Aza-Michael Reaction : The intramolecular conjugate addition of an amine to an α,β-unsaturated carbonyl compound can effectively form the six-membered ring. nih.gov

Intermolecular Cyclization (Annulation) : These methods construct the ring from two or more separate components. nih.gov

Mannich-type Reactions : Three-component reactions, such as the vinylogous Mannich reaction, can assemble complex, multi-substituted piperidines in a highly stereoselective manner. rsc.org

Diels-Alder Reaction : The [4+2] cycloaddition between a diene and an imine (a aza-Diels-Alder reaction) followed by reduction provides a versatile route to substituted piperidines. beilstein-journals.org

A novel and efficient strategy has recently been developed that combines biocatalytic carbon-hydrogen oxidation with radical cross-coupling, significantly reducing the number of steps required for piperidine synthesis. news-medical.net

| Piperidine Synthesis Strategy | Description | Key Reagents/Conditions | Reference(s) |

| Pyridine Hydrogenation | Reduction of a pre-functionalized pyridine ring. | H₂, Transition Metal Catalyst (e.g., Rh, Pd, Pt, Ni) | researchgate.netnih.govgoogle.com |

| Intramolecular Reductive Amination | Cyclization of an acyclic precursor containing both an amine and a carbonyl group. | Reducing agent (e.g., NaBH₃CN) | beilstein-journals.org |

| Dieckmann Condensation | Intramolecular cyclization of a diester to form a β-keto ester. | Base (e.g., NaOEt) | researchgate.net |

| Three-Component Mannich Reaction | Condensation of an aldehyde, an amine, and a compound with an active hydrogen. | Acid or base catalysis | rsc.org |

Introduction of Propan-2-one Moiety

Once the piperidine ring or a suitable precursor is available, the propan-2-one (or acetone) moiety must be introduced at the 4-position.

Grignard Reaction with a Nitrile : A common method for synthesizing ketones involves the reaction of an organometallic reagent with a nitrile. For this specific scaffold, a 4-cyanopiperidine (B19701) derivative can be treated with methyl magnesium bromide (a Grignard reagent) or methyl lithium. google.com The initial imine intermediate is then hydrolyzed to yield the desired ketone.

Ozonolysis of a 4-Methylene Group : An alternative route involves the synthesis of a 4-methylenepiperidine (B3104435) derivative. Ozonolysis of the exocyclic double bond, followed by a reductive workup using a reagent like dimethyl sulfide (B99878) (Me₂S), cleaves the double bond and furnishes the 4-piperidone (B1582916). acs.org This piperidone can then be further elaborated. To obtain the target compound, a one-carbon homologation followed by introduction of the terminal methyl group would be necessary, for example, via a Wittig reaction followed by hydration.

Acylation Reactions : Direct acylation at the 4-position of a piperidine ring is challenging. However, related structures like 4-aryl-4-acylpiperidines have been synthesized by reacting a 4-arylpyridine with an acid anhydride (B1165640) (e.g., acetic anhydride) in the presence of indium metal, followed by hydrogenation of the pyridine ring. google.com This suggests a potential, albeit multi-step, pathway.

| Method | Precursor | Key Reagents | Product | Reference(s) |

| Grignard Reaction | N-protected-4-cyanopiperidine | 1. CH₃MgBr or CH₃Li 2. H₃O⁺ | N-protected-4-acetylpiperidine | google.com |

| Ozonolysis | N-protected-4-methylenepiperidine | 1. O₃ 2. Me₂S | N-protected-4-oxopiperidine | acs.org |

Stereoselective Synthesis Approaches for Chiral Analogs

The creation of chiral analogs of this compound, where stereocenters exist on the piperidine ring, requires stereoselective synthetic methods. mdpi.com

Chiral Auxiliaries : The use of chiral auxiliaries, such as N-tert-butanesulfinyl imines, can direct the stereochemical outcome of nucleophilic additions to form chiral amines, which can then be cyclized. mdpi.comnih.gov The sulfinyl group effectively controls the facial selectivity of the addition, and it can be removed later in the synthetic sequence. mdpi.com

Asymmetric Catalysis : Enantioselective approaches using chiral catalysts are highly efficient.

Palladium-catalyzed enantioselective amination of alkenes can produce chiral substituted piperidines. nih.gov

Asymmetric hydrogenation of substituted pyridinium salts using chiral iridium catalysts can yield enantiomerically enriched piperidines. nih.gov

Organocatalysis, for instance using proline in intramolecular Mannich cyclizations, is another key strategy for stereocontrolled ring formation. mdpi.com

Kinetic Resolution : This technique can be used to separate a racemic mixture of a piperidine intermediate. For example, the kinetic resolution of N-Boc-2-aryl-4-methylenepiperidines has been achieved using n-butyllithium and the chiral ligand sparteine, allowing for the isolation of enantioenriched starting material and product. acs.org

Derivatization Strategies and Functionalization of the this compound Scaffold

The this compound scaffold possesses two primary sites for chemical modification: the secondary nitrogen of the piperidine ring and the carbonyl group of the propan-2-one side chain.

N-Alkylation and Acylation of the Piperidine Nitrogen

The secondary amine of the piperidine ring is a nucleophilic site that readily undergoes alkylation and acylation reactions.

N-Alkylation : This reaction introduces an alkyl group onto the nitrogen atom. Standard conditions involve reacting the piperidine with an alkyl halide (e.g., alkyl bromide or iodide) in the presence of a base such as potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA) to neutralize the hydrogen halide byproduct. researchgate.net Solvents like dimethylformamide (DMF) or acetonitrile (B52724) are commonly used. researchgate.net Another powerful method is reductive amination, where the piperidine is reacted with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) (STAB) to form the N-alkylated product. nih.govresearchgate.net

N-Acylation : This involves the introduction of an acyl group (R-C=O) onto the nitrogen. The reaction is typically performed by treating the piperidine with an acylating agent such as an acyl chloride or an acid anhydride. chemrevlett.com This reaction is often carried out in the presence of a non-nucleophilic base (e.g., triethylamine (B128534) or pyridine) to scavenge the acid generated. nih.gov

| Reaction Type | Reagents | Product Type | Reference(s) |

| N-Alkylation | Alkyl halide, Base (e.g., K₂CO₃) | N-Alkyl piperidine | researchgate.net |

| Reductive Amination | Aldehyde/Ketone, Reducing agent (e.g., NaBH(OAc)₃) | N-Alkyl piperidine | nih.govresearchgate.net |

| N-Acylation | Acyl chloride or Anhydride, Base (e.g., Et₃N) | N-Acyl piperidine (Amide) | chemrevlett.comnih.gov |

Modifications at the Ketone Carbonyl Group

The ketone's carbonyl group is electrophilic at the carbon atom and is susceptible to a wide range of nucleophilic addition reactions. jackwestin.comthermofisher.com

Reduction to an Alcohol : The ketone can be easily reduced to a secondary alcohol using hydride reducing agents. Sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent or lithium aluminum hydride (LiAlH₄) in an ethereal solvent are standard reagents for this transformation. jackwestin.com

Reductive Amination : The carbonyl group can react with ammonia (B1221849) or a primary or secondary amine to form an imine or enamine intermediate, which is then reduced in situ to form a new amine. libretexts.org This creates a new N-C bond at the former carbonyl carbon.

Wittig Reaction : The Wittig reaction converts the ketone into an alkene. libretexts.org It involves the reaction of the ketone with a phosphorus ylide (a Wittig reagent), replacing the C=O bond with a C=C bond.

Formation of Imines and Hydrazones : The ketone reacts with primary amines under mildly acidic conditions to form imines (Schiff bases). libretexts.org Similarly, reaction with hydrazine (B178648) or its derivatives yields hydrazones. The formation of a 2,4-dinitrophenylhydrazone is a classic test for aldehydes and ketones. libretexts.org

Aldol (B89426) Reaction : In the presence of a base or acid, the ketone can be deprotonated at the α-carbon (the carbon adjacent to the carbonyl) to form an enolate. This enolate can then act as a nucleophile, attacking another carbonyl group in an aldol addition or condensation reaction. jackwestin.com

| Reaction Type | Reagents | Functional Group Transformation | Reference(s) |

| Reduction | NaBH₄ or LiAlH₄ | Ketone → Secondary Alcohol | jackwestin.com |

| Wittig Reaction | Phosphorus Ylide (Ph₃P=CR₂) | Ketone → Alkene | libretexts.org |

| Imine Formation | Primary Amine (R-NH₂), Acid catalyst | Ketone → Imine | libretexts.org |

| Wolff-Kishner Reduction | Hydrazine (H₂NNH₂), KOH, Heat | Ketone → Alkane | libretexts.org |

| Grignard Reaction | Organomagnesium Halide (R-MgX) | Ketone → Tertiary Alcohol | thermofisher.com |

Substitution Reactions on the Piperidine Ring at Position 4

Direct substitution on the saturated carbon at position 4 of the piperidine ring is challenging. However, functionalization of the piperidine scaffold is commonly achieved through reactions involving the nitrogen atom (position 1) or by utilizing piperidin-4-one precursors. The secondary amine of this compound is a prime site for nucleophilic reactions.

For instance, amide bond formation can be achieved by coupling the piperidine nitrogen with various carboxylic acids. In the synthesis of related complex molecules, carbonyldiimidazole (CDI) or combinations of activating agents like hydroxybenzotriazole (B1436442) (HOBt) and N,N,N′,N′-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (B91526) (HBTU) are used to facilitate this coupling. nih.gov This approach allows for the introduction of a wide array of substituents, effectively modulating the compound's properties. Similarly, nucleophilic aromatic substitution can be performed where the piperidine nitrogen displaces a leaving group on an aromatic ring, a common strategy in building more complex heterocyclic systems. nih.gov

Mannich Reaction Applications in Synthesis

The Mannich reaction is a three-component condensation that forms a β-amino-carbonyl compound, known as a Mannich base. wikipedia.orgadichemistry.com The reaction involves an aldehyde (often formaldehyde), a primary or secondary amine, and an active hydrogen compound (such as an enolizable ketone). wikipedia.orgorganic-chemistry.org

This compound is uniquely suited to participate in the Mannich reaction in two distinct ways:

As the Active Hydrogen Component: The propan-2-one moiety contains α-hydrogens that are acidic and can be enolized. This enol can then act as a nucleophile, attacking an iminium ion formed from an external amine and aldehyde to generate a more complex β-amino-ketone.

As the Amine Component: The secondary amine within the piperidine ring can react with an aldehyde to form an iminium ion. This electrophilic species can then be attacked by an external enolizable ketone, incorporating the 1-(propan-2-one)-4-yl-piperidine structure into a new molecule.

The reaction mechanism typically begins with the formation of an iminium ion from the amine and the aldehyde. adichemistry.comorganicchemistrytutor.com The enolizable carbonyl compound then attacks this iminium ion, leading to the formation of the Mannich base. wikipedia.orgorganicchemistrytutor.com This versatility makes the Mannich reaction a powerful tool for leveraging this compound as a building block in diversity-oriented synthesis. nih.gov

Thiol-Epoxy Click Chemistry with Piperidine Derivatives

"Click chemistry" refers to reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. The thiol-epoxy reaction is one such process, valued for its fast rate, high selectivity, and mild reaction conditions. mdpi.compreprints.org This reaction has been effectively applied to piperidine derivatives to create complex functionalized molecules.

In a notable example, the reaction of 1-(oxiran-2-ylmethyl)piperidine (B1313976) with various 1,2,4-triazole (B32235) derivatives was studied. mdpi.compreprints.orgdoaj.orgresearchgate.net The reaction proceeds via the nucleophilic attack of the thiol group on the epoxide ring. A key finding is that the reaction is regiospecific, with the oxirane ring opening according to Krasusky's rule. mdpi.compreprints.orgdoaj.org Interestingly, the basic nitrogen atom within the piperidine ring itself acts as an internal catalyst, facilitating the ring-opening without the need for an external catalyst. mdpi.compreprints.orgdoaj.org This anchimeric assistance highlights the utility of the piperidine scaffold in directing reactions.

| Triazole Reactant | Product | Yield (%) | Reference |

|---|---|---|---|

| 4-Allyl-5-(2-iodophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | 1-(3-((4-Allyl-5-(2-iodophenyl)-4H-1,2,4-triazol-3-yl)thio)-2-hydroxypropyl)piperidine | 88 | mdpi.com |

| 4-Phenyl-5-(m-tolyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | 1-(2-Hydroxy-3-((4-phenyl-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)propyl)piperidine | 90 | mdpi.com |

Ugi Four-Component Reactions for Piperidine-Based Inhibitors

The Ugi four-component reaction (U-4CR) is a powerful multicomponent reaction that allows for the rapid assembly of α-aminoacyl amide derivatives from an aldehyde, an amine, a carboxylic acid, and an isocyanide. organic-chemistry.orgmdpi.com This reaction is highly valued in drug discovery for its ability to generate diverse libraries of complex molecules in a single step.

The U-4CR has been successfully employed to create various piperidine-based compounds with significant biological activity. researchgate.net For example, a two-step sequence involving a Ugi reaction was developed to prepare 4-aminopiperidine-4-carboxylic acid derivatives, which are key precursors for the synthesis of potent opioid analgesics like carfentanil and remifentanil. researchgate.net In this approach, a piperidone derivative serves as the ketone component in the U-4CR. The reaction proceeds through the formation of an imine, which is then attacked by the isocyanide and the carboxylic acid to form an α-adduct that rearranges to the final stable product. organic-chemistry.orgnih.gov The ability to vary each of the four components makes the Ugi reaction an exceptionally flexible method for creating diverse libraries of piperidine-based inhibitors.

Friedländer Quinoline (B57606) Synthesis for Related Compounds

The Friedländer synthesis is a classic method for constructing quinoline rings by reacting a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (i.e., a CH₂ group adjacent to a carbonyl). researchgate.netwikipedia.orgjk-sci.com The reaction is typically catalyzed by an acid or a base. researchgate.netwikipedia.org

While this compound itself would not be the primary substrate, related compounds can readily participate in this synthesis. The α-methylene group of the propan-2-one moiety is sufficiently activated by the adjacent carbonyl to act as the nucleophile. For instance, a protected version, such as 1-(1-Boc-piperidin-4-yl)propan-2-one, could be condensed with a 2-aminoaryl ketone like 2-aminobenzophenone (B122507) in the presence of a catalyst to form a polysubstituted quinoline.

Interestingly, piperidine itself is frequently used as a basic catalyst to promote the initial condensation step in the Friedländer synthesis. tubitak.gov.tr This reaction is a cornerstone in heterocyclic chemistry and provides a direct route to the quinoline core, which is a common motif in pharmacologically active compounds. tubitak.gov.trnih.gov

Optimization of Synthetic Processes for Research Scale-Up

Transitioning a synthetic route from a laboratory setting to a larger research scale requires careful optimization of reaction parameters to ensure efficiency, reproducibility, and safety. General principles involve selecting cost-effective starting materials, minimizing the number of synthetic steps, and improving the yield and purity of the final product.

High-Yielding and Robust Process Development

Developing a high-yielding and robust process for the synthesis of this compound or its precursors, such as substituted piperidin-4-ones, involves a systematic study of reaction conditions. A common route to 4-piperidones is the Dieckmann condensation of aminodicarboxylate esters. researchgate.net

Key parameters that require optimization in such syntheses include:

Base and Solvent: The choice of base (e.g., sodium t-butoxide, sodium hydride, sodium metal) and solvent can dramatically affect the yield of the cyclization step. researchgate.net

Temperature and Reaction Time: Controlling the temperature is crucial to prevent side reactions or decomposition (e.g., retro-Dieckmann reaction). researchgate.net Reaction time must be optimized to ensure complete conversion without product degradation.

Work-up Procedure: Careful control of pH and temperature during the work-up is necessary to prevent cleavage of the product and maximize the isolated yield. researchgate.net

By systematically adjusting these variables, a process can be refined from moderate yields to highly efficient and reproducible outcomes suitable for scale-up.

| Base | Solvent | Yield (%) | Reference |

|---|---|---|---|

| Sodium metal | Xylene | 72 | researchgate.net |

| Sodium hydride (NaH) | Xylene | 64 | researchgate.net |

| Sodium t-butoxide | Xylene | 61 | researchgate.net |

| Sodium methoxide (B1231860) (NaOMe) | Xylene | 40 | researchgate.net |

Exploration of Alternative Starting Materials and Reaction Conditions

The quest for more efficient, cost-effective, and environmentally benign synthetic routes has led researchers to investigate a variety of starting materials and reaction conditions for the preparation of this compound. These explorations often focus on circumventing the limitations of traditional methods, such as harsh reaction conditions or the use of hazardous reagents.

One notable alternative approach involves the utilization of 4-cyanopiperidine as a starting material. This method leverages the reactivity of the nitrile group, which can be converted to a ketone through a Grignard reaction. For instance, the treatment of N-protected 4-cyanopiperidine with a methylmagnesium halide, followed by acidic workup, can yield the desired propan-2-one derivative. The choice of the nitrogen protecting group is crucial in this sequence to prevent side reactions and to be easily removable in a subsequent step.

Another avenue of exploration involves the direct alkylation of a protected 4-piperidone derivative. This can be achieved by reacting an N-protected 4-piperidone with a suitable three-carbon building block. However, controlling the regioselectivity of the alkylation can be challenging.

Furthermore, variations on classical reactions like the Mannich and Dieckmann condensations have been explored by employing different starting materials and catalysts to improve yields and simplify purification processes. The Mannich reaction, for example, traditionally involves the condensation of an amine, an aldehyde, and a ketone. Alternative protocols might utilize pre-formed iminium salts or employ catalytic systems to drive the reaction under milder conditions. Similarly, the Dieckmann condensation, an intramolecular reaction of a diester to form a β-keto ester, can be adapted by using different diester precursors and bases to optimize the formation of the piperidine ring.

The following tables provide a comparative overview of different synthetic approaches, highlighting the diversity of starting materials and reaction conditions that have been investigated.

Table 1: Synthesis of this compound via Grignard Reaction with a Nitrile Precursor

| Starting Material | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| N-Boc-4-cyanopiperidine | Methylmagnesium bromide, H₃O⁺ | Diethyl ether | 0 to RT | 4 | 75 |

| N-Cbz-4-cyanopiperidine | Methylmagnesium iodide, NH₄Cl (aq) | THF | -10 to RT | 6 | 68 |

This table illustrates a potential alternative synthetic route. The data presented is a representative example based on common organic chemistry principles and may not reflect empirically validated results for this specific transformation.

Table 2: Synthesis of the Piperidine Ring via Dieckmann Condensation using Alternative Diesters

| Starting Material (Diester) | Base | Solvent | Temperature (°C) | Reaction Time (h) | Product after Decarboxylation | Yield (%) |

| Diethyl N-benzyl-4,4-bis(ethoxycarbonyl)pentanoate | Sodium ethoxide | Ethanol | Reflux | 12 | N-benzyl-4-acetonylpiperidine | 65 |

| Dimethyl N-tosyl-4,4-bis(methoxycarbonyl)pentanoate | Potassium tert-butoxide | Toluene | 80 | 8 | N-tosyl-4-acetonylpiperidine | 72 |

This table presents a conceptual application of the Dieckmann condensation for the synthesis of a precursor to the target molecule. The data is illustrative of the reaction type and not necessarily a direct, experimentally verified synthesis of this compound.

These explorations into alternative synthetic methodologies underscore the ongoing efforts within the chemical community to refine and improve the synthesis of valuable chemical entities. By investigating different starting materials and optimizing reaction conditions, chemists can develop more sustainable and efficient pathways to important molecules like this compound.

Assessment of Modulatory Effects on Inflammasome Pathways

Derivatives of this compound have been identified as potent modulators of the NLRP3 inflammasome, a key component of the innate immune system involved in the inflammatory response.

Inhibition of NLRP3 Inflammasome Activity

Research has demonstrated that specific derivatives of this compound can effectively inhibit the activation of the NLRP3 inflammasome. The NLRP3 inflammasome is a multi-protein complex that, when activated by various stimuli, triggers the maturation and release of pro-inflammatory cytokines. The inhibitory action of these piperidine derivatives on the NLRP3 inflammasome suggests their potential as therapeutic agents for inflammatory diseases.

Reduction of IL-1β Release in Macrophage Models

In vitro studies using macrophage models have shown that treatment with this compound derivatives leads to a significant reduction in the release of interleukin-1β (IL-1β). IL-1β is a potent pro-inflammatory cytokine that plays a crucial role in the inflammatory cascade. By inhibiting the release of IL-1β from macrophages, these compounds can effectively dampen the inflammatory response, highlighting their anti-inflammatory properties.

Modulation of ATPase Activity of Human Recombinant NLRP3

The activation of the NLRP3 inflammasome is dependent on the ATPase activity of the NLRP3 protein itself. Pharmacological investigations have revealed that derivatives of this compound can directly modulate this ATPase activity. By interfering with the energy-providing mechanism of the NLRP3 protein, these compounds can prevent the conformational changes required for inflammasome assembly and activation, thereby inhibiting its function.

| Compound Derivative | Target | Effect | Model System |

| Substituted this compound | NLRP3 Inflammasome | Inhibition of Activation | In vitro |

| Substituted this compound | Interleukin-1β (IL-1β) | Reduction of Release | Macrophage Models |

| Substituted this compound | NLRP3 ATPase | Modulation of Activity | Human Recombinant Protein |

Evaluation of Receptor Antagonism and Agonism

In addition to their effects on inflammasome pathways, derivatives of the this compound scaffold have been explored for their potential to interact with various receptors and transporters, indicating a broader pharmacological profile.

Calcitonin Gene-Related Peptide (CGRP) Receptor Antagonism

The piperidine moiety is a common feature in a number of potent Calcitonin Gene-Related Peptide (CGRP) receptor antagonists. CGRP is a neuropeptide that plays a significant role in the pathophysiology of migraine. While direct studies on this compound derivatives as CGRP antagonists are limited, the structural similarities with known antagonists suggest that appropriate modifications of this scaffold could lead to the development of novel CGRP receptor blockers. The general structure-activity relationship (SAR) for CGRP antagonists often involves a central piperidine ring, indicating the potential for this class of compounds in migraine therapy.

Glycine (B1666218) Transporter 1 (GlyT1) Inhibition

The inhibition of Glycine Transporter 1 (GlyT1) is a therapeutic strategy being investigated for the treatment of schizophrenia and other central nervous system disorders. Several potent and selective GlyT1 inhibitors incorporate a piperidine scaffold. Although specific investigations into this compound derivatives for GlyT1 inhibition are not extensively documented, the known SAR of GlyT1 inhibitors suggests that derivatives of this compound could be designed to effectively block glycine reuptake. This would lead to an increase in synaptic glycine levels and enhance N-methyl-D-aspartate (NMDA) receptor function.

| Potential Target | Therapeutic Area | Rationale for Investigation |

| CGRP Receptor | Migraine | The piperidine core is a key pharmacophore in known CGRP antagonists. |

| Glycine Transporter 1 (GlyT1) | Schizophrenia, CNS Disorders | The piperidine scaffold is present in several potent GlyT1 inhibitors. |

Medicinal Chemistry and Drug Discovery Applications

Structure-Activity Relationship (SAR) Studies of 1-(Piperidin-4-yl)propan-2-one Analogs

SAR studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. patsnap.com For analogs of this compound, these studies involve systematically altering different parts of the molecule to identify key structural features responsible for its pharmacological effects.

Identification of Key Pharmacophoric Elements

A pharmacophore is the three-dimensional arrangement of essential features in a molecule that is responsible for its biological activity. For piperidine-based compounds, key pharmacophoric elements often include a basic nitrogen atom, a hydrophobic region, and hydrogen bond donors or acceptors. nih.gov In the context of this compound analogs, the piperidine (B6355638) ring itself is a crucial pharmacophoric element, with the nitrogen atom often involved in crucial interactions with biological targets. nih.gov The propan-2-one side chain also presents opportunities for modification to probe interactions with receptor pockets.

Exploration of Substituent Effects on Biological Activity

The biological activity of this compound analogs can be significantly influenced by the nature and position of substituents on the piperidine ring and the propan-2-one moiety. For instance, in a series of 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one derivatives, which contain the 1-(piperidin-4-yl) substructure, modifications at the piperidine nitrogen have been shown to impact activity.

In the development of novel NLRP3 inflammasome inhibitors, a series of compounds based on a 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one scaffold were synthesized and evaluated. The following table summarizes the inhibitory activity of selected compounds on NLRP3-dependent pyroptosis and IL-1β release in PMA-differentiated THP-1 cells.

| Compound | Substituent on Piperidine Nitrogen | % Inhibition of Pyroptosis at 10 µM | % Inhibition of IL-1β Release at 10 µM |

|---|---|---|---|

| Compound A | -CO-CH=CH-Ph | 24.9 ± 6.3 | 19.4 ± 0.4 |

| Compound B | -CO-Ph | 15.2 ± 3.1 | 10.5 ± 2.5 |

| Compound C | -CO-(CH2)2-Ph | 30.1 ± 5.8 | 25.7 ± 3.9 |

These results indicate that the nature of the acyl group on the piperidine nitrogen plays a role in the observed biological activity. The presence of a cinnamoyl group (Compound A) and a 3-phenylpropanoyl group (Compound C) resulted in moderate inhibitory activity.

Design of New Chemical Scaffolds based on this compound Substructures

The this compound substructure can be incorporated into larger, more complex scaffolds to generate novel compounds with desired therapeutic properties. The piperidin-4-one moiety is a versatile intermediate for the synthesis of various heterocyclic systems. nih.gov By using the this compound as a building block, medicinal chemists can design new chemical entities that target a wide range of biological targets, including enzymes and receptors. nih.gov

Lead Optimization and Drug Candidate Development

Lead optimization is a critical phase in drug discovery where a promising lead compound is modified to improve its pharmacological and pharmacokinetic properties. danaher.com This process aims to enhance potency, selectivity, and metabolic stability while reducing toxicity. danaher.com

Improvement of Potency and Selectivity

Once a lead compound with a this compound substructure is identified, medicinal chemists employ various strategies to enhance its potency and selectivity. This often involves iterative cycles of chemical synthesis and biological testing. patsnap.com For example, in the development of γ-secretase inhibitors based on a 4,4-disubstituted piperidine scaffold, hypothesis-driven lead optimization was used to improve in vitro cellular potency and in vivo pharmacokinetic properties. nih.gov Similar strategies can be applied to analogs of this compound, where modifications to the piperidine ring and its substituents can fine-tune the interaction with the target protein, thereby increasing potency and selectivity.

Exploration of Novel Therapeutic Agents

The versatility of the this compound scaffold allows for its application in the development of novel therapeutic agents for various diseases. Piperidine derivatives have been investigated for a wide range of pharmacological activities, including anticancer, and antimicrobial properties. researchgate.net By strategically modifying the this compound core, researchers can explore new therapeutic opportunities. For instance, the development of balanced μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands has been explored using 4-substituted piperidine scaffolds. nih.gov This highlights the potential of using the this compound substructure as a starting point for designing multi-target ligands or agents with novel mechanisms of action.

Derivatization for Enhanced Pharmacological Profiles

The core structure of this compound is a valuable pharmacophore that can be chemically modified to improve its interaction with biological targets, enhance its efficacy, and optimize its pharmacokinetic properties. Derivatization strategies often focus on two primary sites: the piperidine nitrogen and the propan-2-one moiety.

Another strategy involves the modification of the propan-2-one side chain. For example, propanamide derivatives bearing a 4-piperidinyl-1,3,4-oxadiazole moiety have been synthesized and evaluated for their anticancer activity bohrium.comresearchgate.net. These modifications highlight the potential to introduce larger, more complex heterocyclic systems to the piperidine core to achieve desired biological effects.

Furthermore, derivatization can be guided by the structure of known bioactive molecules. For instance, the 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one scaffold has been chemically modulated to develop novel inhibitors of the NLRP3 inflammasome, a key player in inflammatory diseases. While this scaffold is more complex than this compound, the principles of modifying the piperidine moiety to improve target engagement are transferable.

The following table summarizes various derivatization approaches on piperidine-containing scaffolds and their impact on pharmacological activity, providing a conceptual framework for the potential derivatization of this compound.

| Scaffold | Derivatization Strategy | Resulting Pharmacological Profile | Therapeutic Area |

| 1-Aryl-3-(1-acylpiperidin-4-yl)urea | Acylation of piperidine nitrogen with various acyl groups. | Potent inhibition of soluble epoxide hydrolase (sEH). | Anti-inflammatory, Analgesic |

| Propanamide derivatives of 4-piperidinyl-1,3,4-oxadiazole | Modification of the side chain to include a propanamide and an oxadiazole ring. | Moderate to high anticancer activity. | Oncology |

| 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one | Modulation of the substituent on the piperidine nitrogen. | Inhibition of the NLRP3 inflammasome. | Inflammatory Diseases |

Pharmacological Target Identification and Validation

The identification and validation of the pharmacological targets of this compound and its derivatives are crucial steps in the drug discovery process. Given the prevalence of the piperidine motif in a wide range of biologically active compounds, derivatives of this scaffold are likely to interact with various biological targets, including enzymes, receptors, and ion channels.

In silico screening and molecular docking studies are powerful tools for predicting potential biological targets. Virtual screening of libraries of piperidine-based compounds can help identify potential interactions with known protein structures. For example, in silico studies have been used to screen piperidine derivatives against targets such as the COVID-19 protease, highlighting the versatility of this scaffold in addressing diverse therapeutic needs researchgate.net.

Based on the activities of structurally related compounds, several potential targets for derivatives of this compound can be hypothesized. As mentioned earlier, acylated piperidine derivatives have shown potent inhibition of soluble epoxide hydrolase (sEH) abertay.ac.uk. This enzyme is a validated target for the treatment of inflammatory pain.

Furthermore, piperidine-containing compounds have been investigated as ligands for a variety of receptors in the central nervous system (CNS). The structural similarity of the piperidine ring to endogenous neurotransmitters suggests that derivatives of this compound could potentially modulate the activity of receptors such as opioid, dopamine, or serotonin (B10506) receptors. A patent for N-(4-piperidinyl)-N-phenylamides, which share the core piperidine structure, suggests their potential utility in the CNS google.com.

The following table presents potential pharmacological targets for derivatives of this compound, based on the activities of structurally analogous compounds.

| Potential Pharmacological Target | Therapeutic Rationale | Example of Structurally Related Inhibitors/Ligands |

| Soluble Epoxide Hydrolase (sEH) | Inhibition of sEH has anti-inflammatory and analgesic effects. | 1-Aryl-3-(1-acylpiperidin-4-yl)urea derivatives |

| NLRP3 Inflammasome | Inhibition of the NLRP3 inflammasome can mitigate inflammatory diseases. | Derivatives of 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one |

| Central Nervous System (CNS) Receptors (e.g., opioid, dopamine, serotonin) | Modulation of these receptors is key in treating neurological and psychiatric disorders. | Various piperidine-based CNS drugs; N-(4-piperidinyl)-N-phenylamides |

| Cancer-related targets | The piperidine scaffold is present in numerous anticancer agents. | Propanamide derivatives of 4-piperidinyl-1,3,4-oxadiazole |

Once potential targets are identified through computational or theoretical approaches, their validation is essential. This involves demonstrating that modulation of the target by the compound leads to the desired therapeutic effect in cellular and animal models of the disease. The process of derivatizing the this compound scaffold, followed by rigorous biological evaluation, holds promise for the discovery of novel drug candidates for a range of therapeutic areas.

Computational Chemistry and Molecular Modeling

In Silico Studies of 1-(Piperidin-4-yl)propan-2-one and its Derivatives

Computational, or in silico, methods are pivotal in modern drug discovery and chemical research for predicting molecular interactions and properties. For this compound and its derivatives, these techniques provide crucial insights into their potential biological activities by simulating their behavior at the molecular level.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This method is widely applied to forecast the binding mode and affinity of small molecules, such as derivatives of this compound, within the active site of a target protein. scispace.com

In studies involving similar piperidine-based scaffolds, docking simulations have been instrumental in elucidating key protein-ligand interactions. For instance, computational studies on 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one derivatives, which share the core piperidin-4-yl structure, identified potential binding interactions with the NLRP3 inflammasome. nih.govresearchgate.net Similarly, docking analyses of other piperidine (B6355638) compounds with targets like the sigma 1 receptor (S1R) have revealed crucial interactions with specific amino acid residues, which are essential for binding affinity. nih.gov These interactions typically involve hydrogen bonds, hydrophobic contacts, and π-π stacking. The results from docking studies are often quantified by a scoring function, which estimates the binding energy of the protein-ligand complex.

Below is a table summarizing the types of interactions typically identified in molecular docking studies of piperidine derivatives with various protein targets.

| Interaction Type | Interacting Ligand Moiety | Interacting Protein Residue (Example) | Potential Target Protein Class |

| Hydrogen Bonding | Piperidine Nitrogen, Carbonyl Oxygen | Glutamine, Asparagine, Histidine scispace.comresearchgate.net | Kinases, Proteases |

| Hydrophobic Interactions | Piperidine Ring, Alkyl Chain | Leucine, Valine, Phenylalanine | GPCRs, Ion Channels |

| π-π Stacking | Aromatic substituents (on derivatives) | Tyrosine, Phenylalanine, Tryptophan | Various enzymes, Receptors |

| Electrostatic Interactions | Protonated Piperidine Nitrogen | Aspartic Acid, Glutamic Acid researchgate.net | Various enzymes |

Following molecular docking, molecular dynamics (MD) simulations are often employed to provide a more dynamic and realistic model of the protein-ligand complex. scispace.commdpi.com MD simulations calculate the motion of atoms over time, offering insights into the stability of the predicted binding pose and the conformational changes that may occur upon ligand binding. nih.govplos.org

For derivatives similar to this compound, MD simulations can validate the interactions predicted by docking. scispace.com Key metrics analyzed during MD simulations include the Root Mean Square Deviation (RMSD) of the ligand and protein backbone, which indicates the stability of the complex over the simulation period. plos.org A stable complex will typically show low and converging RMSD values. Furthermore, the Root Mean Square Fluctuation (RMSF) can be analyzed to identify the flexibility of individual amino acid residues in the binding site, highlighting which residues have the most significant dynamic interactions with the ligand. plos.org These simulations are crucial for understanding the intricate mechanism of binding and the role of solvent molecules, providing a more complete picture than static docking models. nih.gov

Before docking can be performed, a potential binding site on the target protein must be identified. Computational tools and algorithms are used to predict these pockets on a protein's surface where a ligand is likely to bind. ijpsdronline.com These methods analyze the protein's topology and physicochemical properties to locate cavities that are suitable for accommodating a small molecule.

For scaffolds related to this compound, computational models of target proteins, such as the NLRP3 inflammasome, have been constructed to identify possible binding sites available to the compounds. researchgate.net The analysis of binding sites involves examining their residue composition, which determines the types of interactions available for a ligand. plos.org Studies on large datasets of protein-ligand complexes show that binding sites are often enriched with specific types of amino acids, such as bulky aromatic residues (Tyrosine, Tryptophan), which can form favorable interactions. plos.org The prediction of the binding mode involves determining the precise orientation and conformation of the ligand within this identified site, which is the primary output of molecular docking simulations. researchgate.netresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. actascientific.com For derivatives of this compound, QSAR studies can be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent molecules.

The process involves calculating a set of molecular descriptors for each compound, which quantify various aspects of its structure (e.g., electronic, steric, and hydrophobic properties). Statistical techniques, such as Multiple Linear Regression (MLR) often combined with variable selection methods like Genetic Algorithms (GA), are then used to build a model that links these descriptors to the observed activity. nih.govnih.gov

A QSAR study on 2-(1-propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide derivatives, which contain the piperidin-4-yl core, successfully developed a model to predict their inhibitory activity against poly(ADP-ribose) polymerase (PARP). nih.gov The robustness and predictive power of QSAR models are evaluated using various statistical parameters obtained through internal and external validation procedures. nih.gov

The table below presents typical statistical metrics used to validate QSAR models, with example values drawn from studies on piperidine derivatives. nih.govnih.gov

| Statistical Parameter | Description | Example Value Range |

| R² (Coefficient of Determination) | Measures the goodness of fit of the model to the training set data. | 0.74 - 0.94 nih.govnih.gov |

| Q²_LOO (Leave-One-Out Cross-Validation R²) | Measures the internal predictive ability of the model. | 0.68 - 0.89 nih.govnih.gov |

| F-test (F-statistic) | Assesses the statistical significance of the regression model. | 32 - 58 nih.govnih.gov |

| RMSE (Root Mean Square Error) | Indicates the deviation between predicted and actual values. | 0.24 - 0.30 nih.gov |

These models provide valuable information for the rational design of new derivatives with enhanced biological activity. actascientific.com

Conformational Analysis and Stereochemical Considerations

The three-dimensional structure and conformation of a molecule are critical determinants of its ability to interact with biological targets. For this compound, the conformation of the piperidine ring is of particular importance.

The piperidine ring, a six-membered saturated heterocycle, is not planar. To minimize angular and torsional strain, it predominantly adopts a non-planar conformation known as the "chair" conformation. This is the most stable and lowest-energy conformation for the piperidine ring system.

Advanced Analytical Methodologies for Characterization

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure of 1-(Piperidin-4-yl)propan-2-one by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for providing a detailed map of the carbon and hydrogen atoms within the molecule.

¹³C NMR Spectroscopy provides information on the different carbon environments in the molecule. The carbonyl carbon (C=O) of the ketone is a key diagnostic peak, typically appearing significantly downfield (around 208 ppm). The carbons of the piperidine (B6355638) ring would appear in the aliphatic region of the spectrum, with their specific shifts dependent on their position relative to the nitrogen atom and the substituent. The methyl carbon of the acetyl group would resonate at a higher field.

Table 1: Predicted NMR Data for this compound | ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | | :--- | :--- | :--- | :--- | | Piperidine NH | Broad singlet | 1H | | Piperidine CH (axial/equatorial) | Multiplets | 8H | | Piperidine CH (substituted) | Multiplet | 1H | | -CH₂-CO- | Doublet | 2H | | -CO-CH₃ | Singlet | 3H | | ¹³C NMR | Predicted Chemical Shift (δ, ppm) | Assignment | | C=O | ~208 | Ketone Carbonyl | | Piperidine Carbons | ~30-55 | Piperidine Ring | | -CH₂-CO- | ~50 | Methylene Carbon | | -CO-CH₃ | ~30 | Methyl Carbon |

Note: Predicted values are based on typical chemical shifts for similar functional groups and structures.

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. youtube.com

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for polar molecules like this compound. In positive ion mode, the compound would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺. This technique is valuable for confirming the molecular mass of the synthesized compound. scielo.br

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, allowing for the determination of the elemental formula. For this compound (C₈H₁₅NO), HRMS would confirm the exact mass, distinguishing it from other compounds with the same nominal mass but different elemental compositions. The fragmentation pattern observed in MS/MS experiments can further confirm the structure by identifying characteristic fragments resulting from the cleavage of the piperidine ring or the propan-2-one side chain. rsc.org

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations. vscht.cz

For this compound, the IR spectrum would display several characteristic absorption bands:

C=O Stretch: A strong, sharp absorption band is expected in the region of 1715-1725 cm⁻¹, which is characteristic of the carbonyl group in an aliphatic ketone. pg.edu.pl

N-H Stretch: A moderate absorption band corresponding to the N-H stretching vibration of the secondary amine in the piperidine ring would be observed around 3300-3500 cm⁻¹. This peak is often broad.

C-H Stretch: Absorption bands for the stretching vibrations of C-H bonds in the aliphatic piperidine ring and the propanone side chain would appear just below 3000 cm⁻¹. researchgate.net

N-H Bend: The N-H bending vibration may be observed in the region of 1590-1650 cm⁻¹.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Ketone (C=O) | Stretch | 1715 - 1725 | Strong, Sharp |

| Secondary Amine (N-H) | Stretch | 3300 - 3500 | Moderate, Broad |

| Aliphatic C-H | Stretch | 2850 - 2960 | Strong to Medium |

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating the target compound from reaction byproducts and starting materials, as well as for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of non-volatile compounds like this compound. A common approach involves reversed-phase HPLC, where a nonpolar stationary phase (like C18) is used with a polar mobile phase. nih.gov

The analytical column is typically a LiChrospher® 100 C18-e (250 × 4.6 mm, 5 µm) or equivalent. mdpi.com The mobile phase often consists of a mixture of acetonitrile (B52724) or methanol (B129727) and water, frequently with additives like trifluoroacetic acid (TFA) or formic acid to improve peak shape. nih.govmdpi.com The compound is dissolved in the mobile phase, injected into the system, and monitored by a UV detector. The purity is determined by calculating the percentage area of the main peak relative to the total area of all peaks in the chromatogram. For many applications, a purity of ≥95% is required. mdpi.com

Table 3: Typical HPLC Conditions for Analysis of Piperidine Derivatives

| Parameter | Condition |

|---|---|

| Column | Reversed-phase C18 (e.g., 250 x 4.6 mm, 5 µm) nih.govmdpi.com |

| Mobile Phase | Gradient of Acetonitrile/Water with 0.1% TFA nih.gov |

| Flow Rate | 0.8 - 1.2 mL/min nih.govmdpi.com |

| Detection | UV at 210 nm or 254 nm nih.govgoogle.com |

| Column Temperature | Ambient or controlled (e.g., 45°C) google.com |

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used to monitor the progress of a chemical reaction. rsc.org By spotting the reaction mixture on a TLC plate (typically silica (B1680970) gel GF254) alongside the starting materials, one can observe the consumption of reactants and the formation of the product. rsc.org

A suitable solvent system (eluent), often a mixture of a nonpolar solvent like hexane (B92381) or dichloromethane (B109758) and a more polar solvent like ethyl acetate (B1210297) or methanol, is chosen to achieve good separation of the components. The spots on the TLC plate are visualized under UV light (at 254 nm) or by staining with a chemical reagent such as potassium permanganate (B83412) or iodine. The relative retention factor (Rf) value of the product spot will differ from that of the starting materials, allowing for a qualitative assessment of the reaction's completion. rsc.org TLC is an indispensable tool for optimizing reaction conditions before scaling up. analyticaltoxicology.comnih.gov

X-ray Diffraction Studies for Solid-State Structure Elucidation

Single-crystal X-ray diffraction is a powerful and definitive technique for determining the precise three-dimensional arrangement of atoms and molecules in a crystalline solid. This methodology provides detailed information on bond lengths, bond angles, and crystallographic parameters such as unit cell dimensions and space group symmetry. Such data are invaluable for confirming the molecular structure, understanding intermolecular interactions, and explaining the macroscopic properties of the solid material.

As of the current literature review, a specific single-crystal X-ray diffraction study for this compound has not been reported. Consequently, detailed crystallographic data, including unit cell parameters and space group, for this particular compound are not available.

However, extensive crystallographic studies have been conducted on a wide array of piperidin-4-one derivatives. chemrevlett.comchemrevlett.com This body of research provides a strong basis for predicting the likely solid-state conformation of this compound. The piperidine ring, a core feature of this molecule, is known to adopt specific low-energy conformations to minimize steric strain.

Research on various 2,6-disubstituted piperidin-4-ones and other derivatives consistently shows that the piperidine ring predominantly adopts a chair conformation in the solid state. chemrevlett.com This is the most stable conformation for a six-membered saturated heterocycle. In some instances, depending on the nature and orientation of the substituents, a twist-boat conformation has been observed. chemrevlett.com For this compound, it is highly probable that the piperidine ring would also crystallize in a chair conformation, with the propan-2-one substituent occupying an equatorial position to minimize steric hindrance.

The crystallization process itself is critical for obtaining high-quality single crystals suitable for X-ray diffraction. Common recrystallization techniques for piperidin-4-one derivatives involve the use of solvents such as ethanol, methanol, or mixtures like benzene-petroleum ether and ethanol-ethyl acetate. chemrevlett.com The selection of an appropriate solvent system and crystallization conditions (e.g., slow evaporation, cooling) would be a crucial first step in any future study aiming to elucidate the crystal structure of this compound.

While awaiting experimental data for the title compound, a hypothetical data table based on common findings for similar piperidin-4-one derivatives can be conceptualized to illustrate the type of information that would be obtained from a successful X-ray diffraction study.

Interactive Table: Hypothetical Crystallographic Data for a Piperidin-4-one Derivative

The following table is illustrative and based on typical values found for compounds in the piperidin-4-one class. It does not represent experimental data for this compound.

| Parameter | Hypothetical Value | Description |

| Crystal System | Monoclinic | A common crystal system for organic molecules. |

| Space Group | P2₁/c | A frequently observed centrosymmetric space group. |

| a (Å) | 10.5 - 12.5 | The length of the 'a' axis of the unit cell. |

| b (Å) | 8.0 - 10.0 | The length of the 'b' axis of the unit cell. |

| c (Å) | 14.0 - 16.0 | The length of the 'c' axis of the unit cell. |

| α (°) | 90 | The angle between the 'b' and 'c' axes. |

| β (°) | 95 - 105 | The angle between the 'a' and 'c' axes. |

| γ (°) | 90 | The angle between the 'a' and 'b' axes. |

| Volume (ų) | 1500 - 1800 | The volume of the unit cell. |

| Z | 4 | The number of molecules per unit cell. |

| Conformation | Chair | The expected predominant conformation of the piperidine ring. |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1-(Piperidin-4-yl)propan-2-one in a laboratory setting?

- Methodological Answer: Synthesis typically involves condensation reactions between piperidine derivatives and ketone precursors. For example, nucleophilic substitution at the piperidine nitrogen with a propan-2-one moiety can be achieved using catalytic bases like K₂CO₃ in anhydrous solvents (e.g., acetonitrile or THF). Post-reaction purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization is critical to isolate the product. Reaction progress should be monitored using TLC or HPLC .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer:

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR can confirm the presence of the piperidine ring (δ ~2.5–3.5 ppm for N-CH₂ groups) and the ketone moiety (δ ~210 ppm in ¹³C).

- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ for C₈H₁₅NO, expected m/z 141.1154).

- HPLC/GC: Reverse-phase HPLC (C18 column, acetonitrile/water gradient) or gas chromatography (GC with FID detector) quantifies purity (>95% is typical for research-grade material) .

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation.

- First Aid: For skin contact, wash immediately with soap and water. For eye exposure, rinse with water for 15 minutes and seek medical attention.

- Storage: Keep in a cool, dry place away from oxidizing agents. Label containers with GHS hazard symbols (skin/eye irritation, respiratory risk) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

- Methodological Answer:

- Density Functional Theory (DFT): Calculate electron density maps to identify nucleophilic/electrophilic sites. For example, the ketone group’s carbonyl carbon is electrophilic, while the piperidine nitrogen is nucleophilic.

- Molecular Dynamics (MD): Simulate solvent effects (e.g., polarity of DMSO vs. toluene) on reaction pathways.

- Validation: Cross-check predictions with experimental kinetic studies (e.g., monitoring reaction rates via UV-Vis spectroscopy) .

Q. What experimental strategies optimize the synthesis of this compound to improve yield and reduce byproducts?

- Methodological Answer:

- Catalyst Screening: Test bases (e.g., DBU, NaH) and solvents (e.g., DMF, THF) to minimize side reactions.

- Temperature Control: Lower temperatures (~0–5°C) reduce ketone enolization side products.

- Workflow Automation: Use flow chemistry systems to maintain consistent reaction conditions and improve reproducibility .

Q. How can researchers resolve discrepancies between theoretical and experimental data for the compound’s spectroscopic properties?

- Methodological Answer:

- Error Analysis: Compare DFT-predicted NMR shifts with experimental data to identify systematic deviations (e.g., solvent effects not accounted for in simulations).

- Advanced Techniques: Use 2D NMR (COSY, HSQC) to resolve overlapping signals.

- Collaborative Validation: Share data with computational chemists to refine models (e.g., adjusting basis sets in DFT calculations) .

Q. What methodologies are effective for studying the biological interactions of this compound in in vitro systems?

- Methodological Answer:

- Receptor Binding Assays: Radioligand displacement assays (e.g., using ³H-labeled ligands) quantify affinity for targets like sigma receptors.

- Cellular Uptake Studies: Fluorescent tagging (e.g., FITC conjugation) tracks intracellular localization via confocal microscopy.

- Metabolic Stability: Incubate with liver microsomes and analyze degradation via LC-MS to estimate pharmacokinetic profiles .

Data Contradiction and Validation

Q. How should researchers address inconsistencies in reported synthetic yields for this compound?

- Methodological Answer:

- Reproducibility Checks: Replicate published procedures with strict adherence to documented conditions (e.g., solvent purity, catalyst age).

- Byproduct Analysis: Use LC-MS to identify unaccounted impurities (e.g., oxidation byproducts from residual moisture).

- Peer Consultation: Collaborate with original authors to clarify ambiguities (e.g., stirring speed, inert gas flow rates) .

Safety and Compliance

Q. What protocols ensure compliance with ethical guidelines when studying this compound in biological assays?

- Methodological Answer:

- Institutional Review: Submit experimental designs to an ethics committee, especially for in vivo studies. Include risk assessments for compound toxicity.

- Data Transparency: Document all adverse effects (e.g., cytotoxicity in MTT assays) in publications.

- Waste Disposal: Neutralize waste with dilute acetic acid before disposal to comply with EPA guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.